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molecular formula C7H6O6S B8544036 3-Hydroxy-2-sulfobenzoic acid CAS No. 27323-36-0

3-Hydroxy-2-sulfobenzoic acid

Cat. No. B8544036
M. Wt: 218.19 g/mol
InChI Key: YYFIZTYYGDWXAC-UHFFFAOYSA-N
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Patent
US05484780

Procedure details

2-Carbomethoxy-6-methoxybenzenesulfonic acid dimethylamine salt (9.0 mmoles, 2.6 g) was added dropwise at -20° C. to a solution of boron tribromide (27 mmoles, 3.8 ml) in 50 ml methylene chloride and stirred at -20° C. for 10 minutes and at room temperature overnight. The reaction was quenched with water. The pH was adjusted to 8.0 using 2N NaOH. The aqueous solution was washed with methylene chloride. The pH of the water layer was adjusted to 1.0 with 2N HCL. The intermediate was extracted with ethyl acetate and condensed. The solid triturated with ethyl acetate and filtered to yield 1.6 g of 2-carboxy-6-hydroxybenzenesulfonic acid.
Name
2-Carbomethoxy-6-methoxybenzenesulfonic acid dimethylamine salt
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CNC.[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:9]=1[S:16]([OH:19])(=[O:18])=[O:17])([O:6]C)=[O:5].B(Br)(Br)Br>C(Cl)Cl>[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:9]=1[S:16]([OH:19])(=[O:18])=[O:17])([OH:6])=[O:5] |f:0.1|

Inputs

Step One
Name
2-Carbomethoxy-6-methoxybenzenesulfonic acid dimethylamine salt
Quantity
2.6 g
Type
reactant
Smiles
CNC.C(=O)(OC)C1=C(C(=CC=C1)OC)S(=O)(=O)O
Name
Quantity
3.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred at -20° C. for 10 minutes and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
WASH
Type
WASH
Details
The aqueous solution was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The intermediate was extracted with ethyl acetate and condensed
CUSTOM
Type
CUSTOM
Details
The solid triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C1=C(C(=CC=C1)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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